

Navigating Research-Grade Octafonium Chloride: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octafonium chloride*

Cat. No.: *B099018*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of research-grade **Octafonium chloride**, covering its commercial availability, physicochemical properties, and established experimental applications. This document details its primary mechanism of action as a quaternary ammonium compound and offers insights into relevant experimental protocols and potential signaling pathway interactions.

Commercial Availability and Suppliers

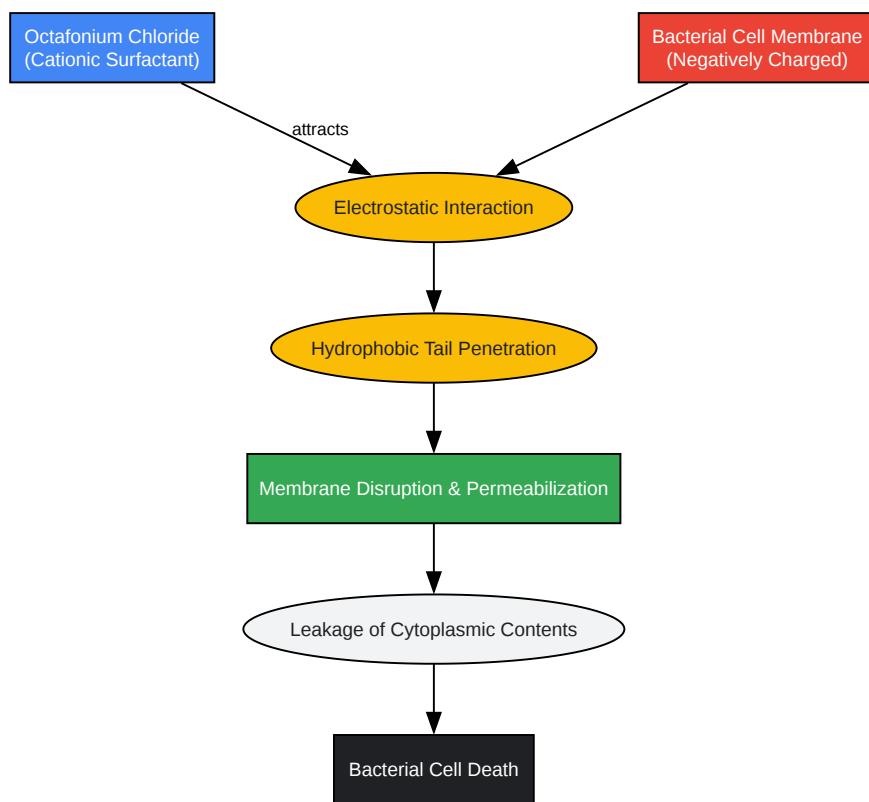
Research-grade **Octafonium chloride** (CAS No: 15687-40-8) is available from several commercial chemical suppliers. It is essential to note that this compound is intended strictly for laboratory research, industrial, or manufacturing purposes and is not approved for medical or consumer use.^[1] Purity levels for research-grade **Octafonium chloride** are typically high, often exceeding 98%. The compound is generally supplied in quantities ranging from milligrams to several grams.

Below is a summary of representative commercial suppliers and their offerings. Please note that availability and catalog details are subject to change and should be verified directly with the suppliers.

Supplier	Available Quantities (Representative)	Purity	Notes
CP Lab Safety	1 gram	98%	Ships only to research labs or commercial facilities.
Key Organics	100 mg, 0.25 g, 1 g	>98%	Inquire for other pack sizes.
Fisher Scientific	5 mg	Certified Reference Material	Available under the LoGiCal brand.

Physicochemical Properties

Octafonium chloride is a quaternary ammonium salt with a molecular formula of $C_{27}H_{42}ClNO$ and a molecular weight of approximately 432.09 g/mol. As a cationic surfactant, its structure includes a positively charged nitrogen atom, which is key to its biological activity.


Property	Value	Source
CAS Number	15687-40-8	[1]
Molecular Formula	$C_{27}H_{42}ClNO$	[1]
Molecular Weight	432.09 g/mol	[1]
Synonyms	Octaphonium chloride, Phenoctide	[2]
Purity (Research Grade)	>98%	[3]

This data is compiled from supplier and chemical database information.

Mechanism of Action: Disruption of Microbial Membranes

As a member of the quaternary ammonium compound (QAC) family, the primary mechanism of action for **Octafonium chloride** is the disruption of microbial cell membranes.^[4] This process is driven by the electrostatic interaction between the positively charged quaternary ammonium headgroup and the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.^[5]

The amphiphilic nature of the molecule allows its hydrophobic tail to penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.^{[5][6]}

[Click to download full resolution via product page](#)

Antimicrobial Mechanism of **Octafonium Chloride**.

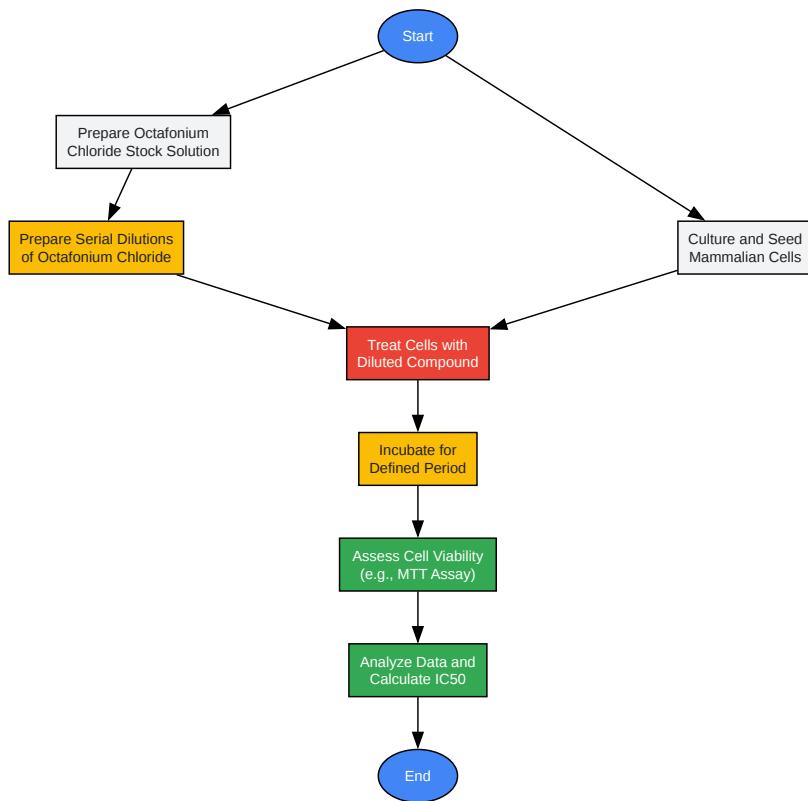
Experimental Protocols for Research Applications

While specific, detailed research protocols for **Octafonium chloride** are not widely published, its classification as a QAC allows for the adaptation of established methods used to study similar antimicrobial agents. The following protocols are provided as a guide for researchers.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is fundamental for assessing the antimicrobial efficacy of **Octafonium chloride** against specific microbial strains.

Methodology:


- Preparation of **Octafonium Chloride** Stock Solution: Prepare a stock solution of **Octafonium chloride** in a suitable solvent (e.g., sterile deionized water or ethanol, depending on solubility) at a concentration of 1 mg/mL.
- Bacterial Culture: Grow the desired bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the **Octafonium chloride** stock solution with the broth medium to achieve a range of concentrations.
- Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Octafonium chloride** that results in no visible bacterial growth.
- MBC Determination: To determine the MBC, subculture a small aliquot from the wells with no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count after incubation.

Cytotoxicity Assay in Mammalian Cell Lines

This protocol assesses the potential toxicity of **Octafonium chloride** to mammalian cells, which is crucial for any drug development application.

Methodology:

- Cell Culture: Culture a relevant mammalian cell line (e.g., HaCaT for skin cells, A549 for lung epithelial cells) in a suitable medium supplemented with fetal bovine serum.
- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **Octafonium chloride** in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.^[7]
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC_{50}) to quantify the cytotoxicity of **Octafonium chloride**.

[Click to download full resolution via product page](#)

Workflow for a Mammalian Cell Cytotoxicity Assay.

Bacterial Membrane Potential Assay

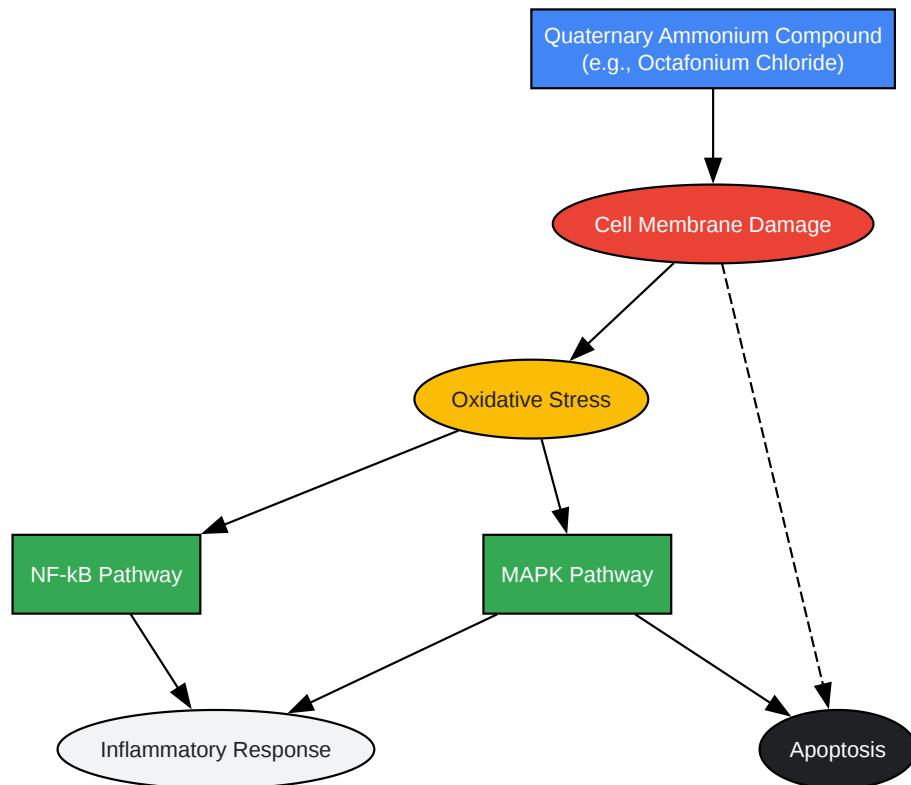
This assay can be used to investigate the membrane-disrupting effects of **Octafonium chloride** in real-time.

Methodology:

- Bacterial Preparation: Prepare a suspension of the target bacteria in a suitable buffer.
- Fluorescent Dye: Use a membrane potential-sensitive fluorescent dye, such as DiSC₃(5).^[8]
- Assay Setup: In a microplate reader, combine the bacterial suspension with the fluorescent dye and allow it to equilibrate.

- Compound Addition: Add different concentrations of **Octafonium chloride** to the wells.
- Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the bacterial membrane will cause a change in the fluorescence signal.[9][10]
- Data Analysis: Quantify the rate and extent of membrane depolarization as a function of **Octafonium chloride** concentration.

Signaling Pathways and Cellular Effects


While specific signaling pathways directly modulated by **Octafonium chloride** are not well-documented, the known effects of QACs on cell membranes can trigger downstream cellular responses.

In Bacteria:

The primary effect is the loss of membrane potential, which disrupts essential cellular processes such as ATP synthesis and nutrient transport, leading to metabolic collapse and cell death.

In Mammalian Cells:

At cytotoxic concentrations, membrane disruption can lead to the activation of apoptotic pathways. For some QACs, exposure has been linked to the induction of oxidative stress and the activation of stress-response pathways such as the NF-κB and MAPK pathways.[1] It is plausible that **Octafonium chloride** could elicit similar effects, although specific studies are required for confirmation.

[Click to download full resolution via product page](#)

Potential Downstream Effects of QAC-Induced Membrane Damage.

Conclusion

Octafonium chloride is a commercially available, research-grade quaternary ammonium compound with established antimicrobial properties stemming from its ability to disrupt microbial cell membranes. While in-depth research specifically on **Octafonium chloride** is limited, its classification as a QAC provides a strong foundation for designing and executing a variety of experimental protocols to investigate its antimicrobial efficacy, cytotoxicity, and mechanism of action. The provided methodologies and diagrams serve as a starting point for researchers and drug development professionals to explore the potential applications of this compound in their respective fields. Further research is warranted to elucidate the specific molecular interactions and downstream cellular effects of **Octafonium chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 5. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
- 6. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of a Fluorescence-Based Assay To Measure *Escherichia coli* Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of a Fluorescence-Based Assay To Measure *Escherichia coli* Membrane Potential Changes in High Throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Research-Grade Octafonium Chloride: A Technical Guide for Scientists]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099018#commercial-suppliers-and-availability-of-research-grade-octafonium-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com